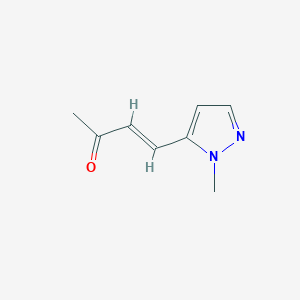

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one

Description

BenchChem offers high-quality (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)3-4-8-5-6-9-10(8)2/h3-6H,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIIZLHPUUXMCS-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Claisen-Schmidt Condensation for Pyrazole Chalcone Synthesis

Abstract

This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation reaction for the synthesis of pyrazole chalcones, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic methodology for the creation of novel pyrazole-based therapeutics.

Introduction: The Significance of Pyrazole Chalcones

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are another class of compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5]

The fusion of these two pharmacophores into a single molecular entity, the pyrazole chalcone, has emerged as a promising strategy in drug discovery. These hybrid molecules often exhibit synergistic or enhanced biological activities, making them attractive targets for the development of novel therapeutic agents.[6][7][8] The Claisen-Schmidt condensation provides a straightforward and efficient route to access these valuable compounds.[3][9][10][11]

The Claisen-Schmidt Condensation: A Mechanistic Perspective

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and an aromatic ketone, catalyzed by a base (or sometimes an acid).[3][10][12][13] The reaction's success hinges on the fact that the aromatic aldehyde lacks α-hydrogens and therefore cannot self-condense, acting solely as the electrophile.[14]

The base-catalyzed mechanism proceeds through the following key steps:

-

Enolate Formation: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the acetophenone derivative (the ketone component) to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the pyrazole-4-carboxaldehyde.

-

Aldol Addition: This attack forms an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (an aldol adduct).

-

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone, the pyrazole chalcone.

Experimental Protocol: A Self-Validating System

This protocol describes the synthesis of a representative pyrazole chalcone derivative from a substituted acetophenone and a pyrazole-4-carboxaldehyde using a sodium hydroxide catalyst in an ethanol solvent.[3]

Synthesis of Pyrazole-4-carboxaldehyde

A crucial starting material is the pyrazole-4-carboxaldehyde. Several methods exist for its synthesis, with the Vilsmeier-Haack reaction being a common and effective approach.[1][15][16][17] This reaction typically involves the formylation of an appropriate hydrazone.[15][16][17]

Exemplary Vilsmeier-Haack Reaction:

-

Hydrazone Formation: React a substituted acetophenone with phenylhydrazine in the presence of a catalytic amount of acid (e.g., H₂SO₄) in a suitable solvent like methanol under reflux to form the corresponding acetophenone phenylhydrazone.[1]

-

Formylation: Treat the acetophenone phenylhydrazone with the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[1][15][16][17]

Claisen-Schmidt Condensation Protocol

Materials:

-

Substituted Acetophenone (1.0 eq.)

-

Pyrazole-4-carboxaldehyde (1.0 eq.)

-

95% Ethanol

-

15 M Sodium Hydroxide (NaOH) solution

-

Distilled Water (ice-cold)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-4-carboxaldehyde (~1 mmol, 1.0 eq.) and the substituted acetophenone (~1 mmol, 1.0 eq.) in an appropriate volume of 95% ethanol.[3]

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add the 15 M NaOH solution dropwise to the stirred solution. A color change and the formation of a precipitate are typically observed.

-

Continue stirring the reaction mixture at room temperature for a specified time (typically several hours, monitored by TLC).[4]

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to neutralize the excess base.[18]

-

Collect the precipitated crude pyrazole chalcone by vacuum filtration, washing thoroughly with cold distilled water.[3]

Purification: Achieving Analytical Purity

The crude pyrazole chalcone can be purified by recrystallization, with 95% ethanol being a commonly used solvent.[3]

Recrystallization Protocol:

-

Place the crude chalcone in an Erlenmeyer flask.

-

Add a minimum amount of the chosen solvent (e.g., 95% ethanol) and heat the mixture gently with stirring until the solid dissolves completely.[3]

-

If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration.[19]

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

To maximize yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals to obtain the pure pyrazole chalcone.[3]

Table 1: Common Solvents for Chalcone Recrystallization [19]

| Solvent | Boiling Point (°C) | Common Use |

| Ethanol (95%) | 78 | General purpose, effective for many chalcones. |

| Methanol | 65 | Good for more polar chalcones. |

| Acetone | 56 | Often used in a mixed solvent system with a nonpolar solvent. |

| Ethyl Acetate | 77 | Effective for moderately polar chalcones. |

| Hexane | 69 | Typically used as the "poor" solvent in a mixed system. |

Characterization: Structural Elucidation and Purity Assessment

The structure and purity of the synthesized pyrazole chalcones are confirmed using a combination of spectroscopic and physical methods.

Table 2: Spectroscopic and Physical Characterization Data

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (carbonyl) group (around 1640 cm⁻¹) and the C=C (alkene) group (around 1598 cm⁻¹).[4] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Two doublets for the vinylic protons (>CH=CH<) in the range of δ 6.8-7.9 ppm. Aromatic protons typically resonate between δ 6.8-8.0 ppm.[1] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Signals for the carbonyl carbon and the aromatic carbons in their respective regions. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the pyrazole chalcone. |

| Melting Point | A sharp and defined melting point range indicates a high degree of purity. |

| Thin-Layer Chromatography (TLC) | A single spot on the TLC plate indicates the purity of the compound. |

Conclusion

The Claisen-Schmidt condensation is a powerful and versatile tool for the synthesis of pyrazole chalcones. This guide has provided a detailed, technically grounded framework for understanding and implementing this reaction, from the underlying mechanism to practical experimental protocols and characterization techniques. By following these self-validating procedures, researchers can confidently synthesize and purify novel pyrazole chalcone derivatives for further investigation in drug discovery and development programs.

References

- Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Ghatole, A. S., Dawane, B. S., & Konda, S. G. (2018). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Applicable Chemistry, 7(4), 856-863.

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

- Krasavin, M., & Zahanich, I. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

- Ahmed, I., et al. (2025). Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. Journal of Molecular Structure, 1319, 138654.

- Kira, M. A., Abdel-Rehman, M. O., & Gad, Z. I. (1969). The Vilsmeier-Haack Reaction—VI: Synthesis of 3-Substituted-1-phenylpyrazole-4-carboxaldehydes. Tetrahedron Letters, 10(1), 109-110.

-

RCSB PDB. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

- Chougale, U. B., et al. (2017). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research, 6(14), 1335-1341.

-

Wisdomlib. (2025, February 20). Significance of Synthesis of chalcone. Retrieved from [Link]

- Ahmad, A., et al. (2019). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Sains Malaysiana, 48(10), 2217-2224.

- Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 4(2), 653-657.

- Journal of Applied Bioanalysis. (2023). Novel Pyrazole Based Chalcones Synthesis Spectral Characterization And Biological Evaluation. Journal of Applied Bioanalysis, 9(1), 1-12.

- Singh, R., & Kumar, P. (2020, October 15). A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. International Journal for Research in Applied Science and Engineering Technology, 8(10), 1063-1069.

- Sinaga, E., et al. (2023). Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation.

-

ResearchGate. (2025, December 18). SYNTHESIS AND STUDY OF THE PROPERTIES OF CHALCONES BASED ON SUBSTITUTED ACETOPHENONES AND 3-FORMYLINDOLE. Retrieved from [Link]

- Kumari, S., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 6(48), 32344-32366.

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

- de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7592.

-

The Royal Society of Chemistry. (2025, December 23). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Retrieved from [Link]

-

JETIR. (2020, June). SYNTHESIS OF CHALCONES. Retrieved from [Link]

- ACS Publications. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 6(48), 32344-32366.

-

Journal of Applied Pharmaceutical Science. (2021, February 25). Chalcones: A review on synthesis and pharmacological activities. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Development. (2022). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development, 14(1), 122-127.

-

Bentham Science Publisher. (2022, January 31). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Retrieved from [Link]

-

American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

-

Bentham Science Publishers. (2022, January 1). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2010). Synthesis of Some Novel Substituted Pyrazole Based Chalcones and Their In-Vitro Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2021, December 1). An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

-

YouTube. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2020, August 8). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]

-

PMC. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

-

Prezi. (2026, January 15). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

-

Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

ResearchGate. (2023, November 27). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Retrieved from [Link]

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wisdomlib.org [wisdomlib.org]

- 10. akademisains.gov.my [akademisains.gov.my]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. prezi.com [prezi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. epubl.ktu.edu [epubl.ktu.edu]

- 18. jetir.org [jetir.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

preliminary biological screening of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one

Technical Whitepaper: Preliminary Biological Screening of (3E)-4-(2-Methylpyrazol-3-yl)but-3-en-2-one

Executive Summary

The compound (3E)-4-(2-Methylpyrazol-3-yl)but-3-en-2-one represents a distinct pharmacophore merging a nitrogen-rich pyrazole heterocycle with an

The screening strategy prioritizes the identification of "soft" electrophilic reactivity (covalent inhibition) while filtering for non-specific toxicity (PAINS).

Part 1: Chemoinformatic & Physicochemical Profiling

Before wet-lab initiation, the compound must undergo in silico triage to establish its drug-likeness and solubility profile.

Structural Analysis

-

Core Scaffold: 1-Methylpyrazole (N-methylated).

-

Warhead: (E)-3-en-2-one system. The trans (E) geometry ensures the planar alignment required for binding pocket insertion.

-

Mechanism of Action (Hypothetical): The enone moiety suggests activity via the Michael addition pathway, potentially targeting the NF-

B pathway (IKK

Calculated Properties (Lipinski Compliance)

| Property | Value (Est.) | Status | Implication |

| Molecular Weight | ~150.18 g/mol | Pass | High permeability potential. |

| cLogP | 0.8 - 1.2 | Pass | Good oral bioavailability; likely BBB penetrant. |

| H-Bond Donors | 0 | Pass | Enhances membrane permeability. |

| H-Bond Acceptors | 2 (N, O) | Pass | Sufficient for receptor interaction. |

| TPSA | ~30 Ų | Pass | Excellent absorption predicted. |

Part 2: In Vitro Cytotoxicity Screening (Oncology)

Objective: Determine the IC

Cell Line Selection

-

Target Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung). Rationale: These lines express high levels of specific kinases often targeted by pyrazole-chalcones.

-

Control Line: HEK293 (Embryonic Kidney) or HFF-1 (Fibroblasts). Rationale: Essential to rule out general cytotoxicity.

Protocol: MTT Colorimetric Assay

Standardization: This protocol uses a 48-hour exposure window to capture both cytostatic and cytotoxic effects.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Dissolve (3E)-4-(2-Methylpyrazol-3-yl)but-3-en-2-one in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

M to 100 -

Incubation: Treat cells for 48 hours.

-

Development: Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Aspirate media; add 150

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm (Ref 630 nm).

Data Output Template:

| Cell Line | IC | R | Selectivity Index (SI)* |

| HeLa | [Data] | >0.95 | |

| MCF-7 | [Data] | >0.95 | - |

| HEK293 | [Data] | >0.95 | N/A |

-

Validation Criterion: Positive control (e.g., Doxorubicin) must fall within historical IC

range.

Part 3: Antimicrobial Susceptibility Profiling

Objective: Evaluate the compound's efficacy against standard bacterial strains, leveraging the pyrazole ring's known antimicrobial pharmacophore.

Protocol: Broth Microdilution (CLSI Standards)

-

Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

CFU/mL in Mueller-Hinton Broth. -

Compound Dilution: Two-fold serial dilution in 96-well plates (Range: 128

g/mL to 0.25 -

Incubation: 16–20 hours at 37°C.

-

Visualization: Add Resazurin dye (0.015%) for 1 hour. Blue

Pink indicates growth. -

Endpoint: MIC is the lowest concentration preventing color change.

Part 4: Mechanistic Validation (NF- B Pathway)

Given the enone structure, the most probable high-value target is the NF-

Workflow Visualization

Figure 1: Proposed mechanism of action for pyrazole-enone derivatives acting as Michael acceptors within the NF-

Protocol: NF- B Luciferase Reporter Assay

-

Transfection: Transfect HEK293T cells with pNF-

B-Luc plasmid. -

Pre-treatment: Incubate cells with the test compound (5, 10, 20

M) for 1 hour. -

Induction: Stimulate with TNF-

(10 ng/mL) for 6 hours. -

Lysis & Detection: Use a Luciferase Assay System.

-

Analysis: Normalize Relative Light Units (RLU) to protein content. A decrease in RLU indicates NF-

B inhibition.

Part 5: Screening Logic & Decision Tree

The following diagram illustrates the decision matrix for advancing the compound from "Hit" to "Lead."

Figure 2: Go/No-Go decision tree for the biological evaluation of the pyrazole enone candidate.

References

-

Ahsan, M. J., et al. (2012). Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters.

-

Kumar, S., et al. (2013). Chalcone scaffolds as anti-inflammatory agents: A review. Medicinal Chemistry Research.

-

Gomes, M. N., et al. (2017). Chalcone derivatives: promising starting points for drug design.[1][2] Molecules.

-

Zhang, X., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrazole Derivatives.

Sources

- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

Methodological & Application

Application Note: Anti-Inflammatory Profiling of Pyrazole-Based Small Molecules

Strategic Overview

Pyrazole scaffolds represent a "privileged structure" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib (Celebrex). Their efficacy stems primarily from their ability to bind the cyclooxygenase-2 (COX-2) active site, though recent derivatives also target p38 MAPK and NF-

This guide provides a validated workflow for assessing novel pyrazole derivatives. Unlike generic screening protocols, this workflow addresses the specific physicochemical challenges of pyrazoles (e.g., lipophilicity/solubility) and the critical need to distinguish anti-inflammatory efficacy from cytotoxicity.

The Screening Architecture

We utilize a funnel approach to maximize resource efficiency:

-

Cell-Based Phenotypic Screen (High Throughput): Elimination of toxic compounds and identification of NO suppressors.

-

Enzymatic Specificity (Medium Throughput): Determination of COX-2 vs. COX-1 selectivity ratios.

-

In Vivo Validation (Low Throughput): Confirmation of efficacy in a physiological model.

Visualizing the Mechanism & Workflow

Figure 1: Pyrazole Intervention in Inflammatory Signaling

The following diagram illustrates the classical LPS-induced inflammatory pathway in macrophages and the specific intervention points for pyrazole derivatives (COX-2 and iNOS suppression).

Caption: Pyrazoles primarily inhibit COX-2 enzymatic activity and suppress iNOS expression via NF-

Phase 1: Cell-Based Screening (RAW 264.7 Model)

The RAW 264.7 murine macrophage line is the industry standard for preliminary screening. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate iNOS and secrete Nitric Oxide (NO).

Protocol A: Cell Culture & Compound Treatment

Challenge: Pyrazoles are often lipophilic. Improper solubilization leads to micro-precipitation, causing false negatives. Solution: strict DMSO management.

-

Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

cells/well in DMEM + 10% FBS. -

Incubation: Allow adherence for 24 hours at 37°C, 5% CO

. -

Preparation of Stocks: Dissolve pyrazole derivatives in 100% DMSO to create a 100 mM stock.

-

Treatment:

-

Replace media with fresh DMEM (serum-free or 1% FBS to reduce protein binding).

-

Add LPS (final concentration 1

g/mL ). -

Add Pyrazole compounds (Range: 1

M – 100 -

Critical Control: Final DMSO concentration must be

0.1% in all wells, including Vehicle Control.

-

-

Duration: Incubate for 24 hours .

Protocol B: The Griess Assay (NO Quantification)

This colorimetric assay measures nitrite (

-

Supernatant Collection: Transfer 100

L of culture supernatant to a fresh 96-well plate. -

Reagent Addition: Add 100

L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% -

Development: Incubate for 10 minutes at Room Temperature (protect from light).

-

Readout: Measure Absorbance at 540 nm .

-

Quantification: Compare OD values against a Sodium Nitrite (

) standard curve (0–100

Protocol C: MTT Viability Assay (The "False Positive" Check)

Scientific Integrity Note: A compound that kills macrophages will also stop NO production. You must prove that NO reduction is due to pathway inhibition, not cytotoxicity.

-

After removing supernatant for Griess assay, add 20

L of MTT solution (5 mg/mL in PBS) to the cells remaining in the original plate. -

Incubate for 2–4 hours until purple formazan crystals form.

-

Dissolve crystals in 100

L DMSO. Read Absorbance at 570 nm . -

Acceptance Criteria: Only compounds retaining >80% cell viability compared to control are valid hits.

Phase 2: Enzymatic Specificity (COX-1 vs. COX-2)

The "Holy Grail" of pyrazole design is high COX-2 selectivity to avoid the gastric side effects associated with COX-1 inhibition.

Methodology

Use a commercial Fluorometric or Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or similar).

Data Analysis: The Selectivity Index (SI)

Calculate the

| SI Value | Interpretation | Clinical Relevance |

| < 1 | COX-1 Selective | High risk of gastric ulcers (e.g., Indomethacin). |

| 1–10 | Non-selective | Standard NSAID profile (e.g., Ibuprofen). |

| > 50 | COX-2 Selective | Target Profile for Pyrazoles (e.g., Celecoxib). |

Phase 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

Compounds with high SI and potent NO inhibition advance to animal models. The carrageenan model mimics acute inflammation (edema, hyperalgesia).[3]

Protocol D: Rat Paw Edema Model

-

Animals: Wistar albino rats (150–200g), n=6 per group.

-

Fasting: Fast animals 12 hours prior to experiment (water ad libitum).

Step-by-Step Workflow:

-

Baseline Measurement (

): Measure the volume of the right hind paw using a digital plethysmometer. -

Drug Administration:

-

Induction: Inject 0.1 mL of 1%

-Carrageenan (in saline) into the subplantar tissue of the right hind paw. -

Measurement (

): Measure paw volume at 1, 3, and 6 hours post-injection.

Calculation:

Summary Workflow Diagram

Caption: The critical path for pyrazole drug discovery, filtering for toxicity and selectivity before animal testing.

References

-

Rai, G., et al. (2023).[7] "Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review." International Journal of Pharmacy and Pharmaceutical Research.

-

BenchChem Application Note. (2025). "Carrageenan-Induced Paw Edema Protocol." BenchChem Protocols.

-

Zhang, Y., et al. (2019). "Optimization of an anti-inflammatory screening model on macrophage cell RAW 264.7." Science & Technology Development Journal.

-

Chavan, H. V., et al. (2018).[8] "Synthesis and pharmacological evaluation of pyrazoline... as anti-inflammatory agents."[5][7][9][10] Croatica Chemica Acta.

-

Inotiv. (2024).[11] "Carrageenan Induced Paw Edema (Rat, Mouse) Methodology." Inotiv Preclinical Models.

-

Tewari, A. K., et al. (2019). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity... of hybrid pyrazole analogues." Bioorganic Chemistry.

Sources

- 1. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]

- 2. Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst [recipp.ipp.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 11. An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line | bioRxiv [biorxiv.org]

antimicrobial screening of novel pyrazolyl butenones

Application Note: Antimicrobial Screening & Mechanistic Profiling of Novel Pyrazolyl Butenones

Abstract

This guide provides a standardized workflow for the biological evaluation of novel pyrazolyl butenones (pyrazole chalcones). These compounds, characterized by a pyrazole pharmacophore linked to an

Introduction & Chemical Context

Pyrazolyl butenones are privileged structures in medicinal chemistry. The electrophilic enone linker acts as a "warhead," potentially forming covalent interactions with nucleophilic residues in bacterial enzymes, while the pyrazole ring facilitates hydrogen bonding within the active site of targets like DNA Gyrase (Topoisomerase II) .

Critical Structure-Activity Relationship (SAR) Insight:

-

The Enone System: Essential for activity but prone to instability in nucleophilic solvents.

-

The Pyrazole Core: Substitutions at N1 and C3 positions modulate lipophilicity (

) and cell wall permeability.

Pre-Analytical Phase: Compound Handling

Challenge: Pyrazolyl butenones are often highly lipophilic and prone to "crashing out" (precipitation) in aqueous media, leading to false negatives.

Protocol: Solubilization & Stock Preparation

-

Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM .

-

Note: Avoid storing stocks >1 month at -20°C due to potential Michael addition of water/impurities to the enone.

-

-

Solvent Tolerance Check:

-

Bacteria tolerate DMSO up to varying limits. For S. aureus and E. coli, keep final DMSO concentration

1% (v/v) . -

Recommendation: Target a final assay DMSO concentration of 0.5% .

-

Visual Workflow: Screening Cascade

Caption: Figure 1. Hierarchical screening cascade ensuring only validated hits progress to costly mechanistic assays.

Primary Screening: MIC Determination

Standard: CLSI M07-A10 Guidelines. Objective: Determine the lowest concentration inhibiting visible growth.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Inoculum: Standardized to

CFU/mL (0.5 McFarland). -

Plate: 96-well round-bottom polypropylene plate (low binding).

Step-by-Step Protocol

-

Dispense Media: Add 100 µL of CAMHB to columns 2–12. Add 200 µL to column 1 (if performing dilution in-plate) or prepare master block.

-

Compound Dilution:

-

Add compound to Column 1 to reach

the highest desired test concentration (e.g., 128 µg/mL). -

Perform serial 2-fold dilution from Column 1 to Column 10 (transfer 100 µL). Discard 100 µL from Column 10.

-

Result: Columns 1–10 contain decreasing concentrations (64

0.125 µg/mL).

-

-

Controls (Critical):

-

Column 11 (Growth Control): Media + Solvent (0.5% DMSO) + Bacteria. Must be turbid.

-

Column 12 (Sterility Control): Media + Solvent only. Must be clear.

-

-

Inoculation: Add 100 µL of standardized bacterial suspension to wells 1–11.

-

Incubation: 16–20 hours at 37°C (ambient air).

-

Readout: Visual inspection or OD

measurement.

Data Interpretation:

| Observation | Conclusion |

|---|---|

| No Turbidity | Inhibitory (Potential MIC) |

| Turbidity | Resistant/Non-inhibitory |

| Precipitate | Invalid. Compound crashed out. Retest with lower stock conc. |

Secondary Screening: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (killing) activity.[1][2]

Protocol

-

Preparation: Prepare tubes with bacteria (

CFU/mL) in CAMHB containing the compound at -

Incubation: Incubate at 37°C with shaking (200 rpm).

-

Sampling: Remove aliquots at

hours. -

Quantification: Serially dilute (1:10) in PBS and plate onto nutrient agar. Incubate overnight and count colonies.

-

Criteria:

Advanced Characterization: Biofilm Inhibition

Pyrazolyl butenones often target membrane integrity, making them effective against sessile bacteria in biofilms.

Crystal Violet Assay (96-Well)

-

Biofilm Formation:

-

Inoculate 100 µL of bacterial suspension (in TSB + 1% Glucose) into flat-bottom plates.

-

Add compound at sub-MIC concentrations (e.g.,

MIC).[4] -

Incubate 24–48 hours at 37°C (static).

-

-

Washing:

-

Staining:

-

Elution:

-

Add 150 µL of 30% Acetic Acid to solubilize the dye.

-

-

Measurement: Read Absorbance at 595 nm (

). -

Calculation:

Mechanism of Action: DNA Gyrase Inhibition

Rationale: Pyrazole derivatives are known isosteres of quinolones (e.g., ciprofloxacin), targeting the GyrB subunit of DNA gyrase.

Assay Principle: DNA Supercoiling

This assay measures the conversion of relaxed plasmid pBR322 to its supercoiled form by E. coli DNA gyrase. Inhibitors prevent this conversion.

Visual Workflow: Gyrase Assay

Caption: Figure 2.[8] Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Protocol (Fluorescence HTS Format)

-

Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl

, 2 mM DTT, 1 mM ATP, 1 µg relaxed pBR322 DNA. -

Treatment: Add compound (0.1 – 100 µM). Include Ciprofloxacin as a positive control.

-

Enzyme: Add 1 Unit of E. coli DNA Gyrase.

-

Incubation: 30 minutes at 37°C.

-

Detection: Add H19 Dye (intercalator that fluoresces differently with supercoiled vs. relaxed DNA).[7]

-

Read: Fluorescence Ex/Em: 485/535 nm.

-

Result: A decrease in fluorescence (relative to control) indicates inhibition of supercoiling.

References

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

-

Karrouchi, K. et al. "Antibacterial pyrazoles: tackling resistant bacteria." Molecules, 2022.[9]

-

O'Toole, G. A. "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, 2011.

-

Inspiralis. "E. coli Gyrase Supercoiling Inhibition Assay Protocol." Inspiralis Protocols.

-

BenchChem. "Chalcone Solubility in Cell Culture: Technical Support." BenchChem Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. emerypharma.com [emerypharma.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. actascientific.com [actascientific.com]

- 5. ableweb.org [ableweb.org]

- 6. static.igem.org [static.igem.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Advanced Protocols for Profiling Pyrazole-Based Kinase Inhibitors

Topic: Protocols for Testing Kinase Inhibition by Pyrazole Derivatives Application Note & Technical Guide

Introduction: The Pyrazole Scaffold in Kinase Discovery[1][2][3]

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure and nitrogen atoms allow for precise hydrogen bonding with the kinase hinge region—a critical interaction for Type I and Type I½ ATP-competitive inhibitors.

However, the lipophilicity of substituted pyrazoles often presents challenges in assay reproducibility, including precipitation in aqueous buffers and non-specific binding (promiscuity). This guide details robust, self-validating protocols designed to accurately characterize pyrazole derivatives, distinguishing true inhibition from assay artifacts.

The Mechanistic Basis

Most pyrazole derivatives function by anchoring to the kinase hinge region via the N-H (donor) and N (acceptor) atoms.

-

Critical Variable: Because these are competitive inhibitors, their apparent potency (

) is dependent on ATP concentration. -

Rule of Thumb: Biochemical assays must be run at

to ensure the measured

Strategic Assay Design

To fully profile a pyrazole lead, a two-tiered approach is required:

-

Biochemical Assay (Cell-Free): Determines intrinsic affinity (

) and selectivity. -

Cell-Based Assay (Physiological): Confirms membrane permeability and target engagement in the cytosolic environment.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to data validation.

Figure 1: Integrated workflow for validating pyrazole kinase inhibitors. Note the checkpoint for aggregation, a common artifact with hydrophobic pyrazoles.

Protocol 1: Biochemical Kinase Assay (TR-FRET Format)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays for pyrazoles because it is homogeneous (no wash steps), ratiometric (corrects for compound autofluorescence, common in heterocycles), and highly sensitive.

Materials

-

Kinase: Recombinant human kinase (e.g., JAK2, Aurora A) containing a tag (GST, His, or Biotin).

-

Substrate: Peptide substrate labeled with a fluorophore (e.g., ULight™ or fluorescein).

-

Tracer/Antibody: Europium-labeled antibody recognizing the phosphorylation site or the tag.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (critical for preventing pyrazole aggregation).

Step-by-Step Procedure

-

Compound Preparation (The "300x" Rule):

-

Dissolve pyrazole derivatives in 100% DMSO to create a 10 mM stock.

-

Prepare a 3-fold serial dilution series in 100% DMSO.

-

Why? Keeping compounds in 100% DMSO until the final step prevents precipitation.

-

Dilution:[1][2] Transfer 50 nL of compound to the 384-well assay plate (final assay volume 15 µL) to achieve 0.33% DMSO final.

-

-

Enzyme/Substrate Mix (2x):

-

Dilute the kinase to 2x the optimal concentration (determined previously by titration).

-

Add the peptide substrate at 2x concentration.

-

Dispense 5 µL of this mix into the wells.

-

Incubate 15 mins: Allows the compound to bind the kinase before ATP competes.

-

-

ATP Start (2x):

-

Prepare ATP at 2x the

for the specific kinase. -

Critical Check: If testing for Type II (allosteric) inhibition, test at both

and -

Dispense 5 µL to initiate the reaction.

-

Incubate for 45–60 minutes at Room Temperature (RT).

-

-

Detection:

-

Add 5 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).

-

Incubate 1 hour.

-

Read on a multimode plate reader (Excitation: 320 nm; Emission 1: 665 nm, Emission 2: 615 nm).

-

Data Validation

-

Z-Factor: Must be > 0.5.

-

Hill Slope: Should be between -0.8 and -1.2. A slope > -2.0 suggests compound aggregation or stoichiometric binding issues.

Protocol 2: Cell-Based Target Engagement (Western Blot)

Rationale: Pyrazoles can be substrates for efflux pumps (P-gp). A biochemical

Experimental Setup

-

Cell Line: Choose a line dependent on the pathway (e.g., HEL cells for JAK2, HCT116 for Aurora).

-

Controls: DMSO (Negative), Staurosporine or Reference Pyrazole (Positive).

Procedure

-

Seeding:

-

Seed cells at

cells/well in 6-well plates. Allow adherence for 24h.

-

-

Starvation (Pathway Reset):

-

Replace medium with serum-free medium for 4–16 hours. This reduces basal phosphorylation noise.

-

-

Treatment:

-

Add pyrazole compounds (serial dilution, typically 10 µM down to 1 nM).

-

Incubate for 1–2 hours.

-

Stimulation (Optional): If the pathway is not constitutively active, stimulate (e.g., add IL-6 for JAK/STAT) for 15 minutes after compound incubation.

-

-

Lysis & Preservation:

-

Wash with ice-cold PBS containing 1 mM Na₃VO₄ (Phosphatase inhibitor).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

Critical: Keep lysates on ice at all times to prevent dephosphorylation.

-

-

Detection (Western Blot):

-

Load equal protein (20–30 µg).

-

Probe with phospho-specific antibody (e.g., p-STAT3 Tyr705).

-

Strip and re-probe for Total Protein (e.g., Total STAT3) or Housekeeping (GAPDH).

-

Analysis

Calculate the ratio of Phospho-Signal / Total-Signal . Normalize to the DMSO control (set as 100% activity).

Data Analysis & Interpretation

Calculating from

For ATP-competitive pyrazoles, the

- : Measured potency.

- : Concentration of ATP used in the assay.

- : Michaelis-Menten constant of the kinase for ATP.

Determining Mode of Inhibition

To confirm the pyrazole is ATP-competitive (binding the hinge), perform the assay at varying ATP concentrations.

| Observation | Interpretation |

| Competitive (Typical for Pyrazoles) | |

| Non-Competitive (Allosteric) | |

| Uncompetitive (Binds Enzyme-Substrate complex) |

Troubleshooting & Optimization

Issue: Steep Hill Slopes (> 1.5)

Cause: The pyrazole compound is aggregating and sequestering the enzyme non-specifically ("Pan-Assay Interference Compounds" or PAINS). Solution:

-

Add 0.01% to 0.1% Triton X-100 or Brij-35 to the assay buffer.

-

Spin down compound stocks to remove micro-precipitates.

Issue: High Background in TR-FRET

Cause: Pyrazoles can be fluorescent. Solution:

-

Use a ratiometric readout (Emission 665nm / 615nm).

-

Run a "Compound Only" control (no enzyme) to subtract background fluorescence.

Issue: Potency Drop-off in Cells

Cause: Poor permeability or high protein binding (Human Serum Albumin). Solution:

-

Perform the cellular assay in low-serum media (1% FBS) vs. high-serum (10% FBS) to estimate the "serum shift."

References

-

Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research. Link

-

LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. Link

-

Zhang, J., et al. (2009). "Simple, sensitive, and high-throughput assays for kinase inhibitors."[3] Journal of Biomolecular Screening. Link

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery.[4] Wiley-Interscience. Link

-

Assay Guidance Manual. "Biochemical Assay Validation." NCBI Bookshelf. Link

Sources

Application Notes & Protocols for the Cellular Characterization of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been extensively investigated for their therapeutic potential, particularly as anti-cancer agents, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[1][3][4][5]

This document provides a comprehensive guide for the initial characterization of a novel pyrazole derivative, (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one . The following application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its biological effects in cell-based assays. We will proceed from a broad assessment of cytotoxicity to more focused mechanistic studies, providing the rationale and detailed steps for each experimental phase.

Part 1: Initial Bioactivity Screening: Cell Viability and Potency (IC₅₀) Determination

Application Note: The Rationale for Viability Testing

The first essential step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a robust, colorimetric method for this purpose.[6] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases present in metabolically active, viable cells.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for a reliable assessment of the compound's cytotoxic or cytostatic effects.[7]

Data Summary: Recommended Parameters for MTT Assay

| Parameter | Recommendation for Adherent Cells | Recommendation for Suspension Cells |

| Cell Seeding Density | 5,000 - 10,000 cells/well (in 100 µL) | 20,000 - 50,000 cells/well (in 100 µL) |

| Plate Format | 96-well, clear, flat-bottom | 96-well, round-bottom (or V-bottom) |

| Compound Concentration | Logarithmic serial dilution (e.g., 0.01 µM to 100 µM) | Logarithmic serial dilution (e.g., 0.01 µM to 100 µM) |

| Incubation Time | 24, 48, or 72 hours | 24, 48, or 72 hours |

| MTT Incubation | 2 - 4 hours at 37°C | 2 - 4 hours at 37°C |

| Solubilization | 100-150 µL of DMSO or SDS-HCl solution | 100-150 µL of DMSO or SDS-HCl solution |

| Absorbance Reading | 570 nm (reference wavelength ~630 nm, optional) | 570 nm (reference wavelength ~630 nm, optional) |

Detailed Protocol 1: MTT Cell Viability Assay

Materials:

-

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one (stock solution in DMSO)

-

MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[8]

-

Cell culture medium (appropriate for the cell line)

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at the predetermined density in 100 µL of culture medium per well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protecting it from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Formazan Solubilization:

-

For Adherent Cells: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[6]

-

For Suspension Cells: Centrifuge the plate (e.g., 500 x g for 5 minutes), carefully remove the supernatant, and then add 100 µL of DMSO. Alternatively, add the solubilization agent directly to the well.[8]

-

-

Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8] Read the absorbance at 570 nm using a microplate reader. The readings should be taken within 1 hour of adding the solubilizing agent.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Part 2: Mechanistic Elucidation: Analysis of Apoptosis

Application Note: Distinguishing Modes of Cell Death

Following the confirmation of cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a controlled process characterized by specific morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the plasma membrane.[9][10] The Annexin V/Propidium Iodide (PI) assay is the standard method for detecting apoptosis by flow cytometry.[9][11] Annexin V is a protein with a high affinity for PS, which is exposed on the outer leaflet of the cell membrane in early apoptotic cells.[10] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9] This dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (often due to primary necrosis/injury).

Experimental Workflow for Compound Characterization

Caption: Workflow for characterizing a novel pyrazole compound.

Detailed Protocol 2: Apoptosis Detection with Annexin V & PI Staining

Materials:

-

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Cells treated with the pyrazole compound (at its IC₅₀ concentration) and control cells

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed and treat cells in 6-well plates. After the incubation period, harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each condition into a separate tube.[9][11]

-

Washing: Centrifuge the cell suspensions at approximately 300-500 x g for 5 minutes.[10][11] Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: After the final wash, resuspend the cell pellet in 1X Binding Buffer (diluted from the 10X stock with deionized water) at a concentration of 1-5 x 10⁶ cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples on a flow cytometer within one hour. Be sure to include single-stain controls (Annexin V only and PI only) for proper compensation setup.

Part 3: Impact on Cell Division: Cell Cycle Analysis

Application Note: Investigating Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the cell cycle distribution can reveal if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M), which is indicative of cell cycle arrest. The most common method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[14][15] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[15] Therefore, cells in the G2/M phase (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence. Treatment with RNase is a critical step to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[14][16][17]

Detailed Protocol 3: Cell Cycle Analysis using Propidium Iodide

Materials:

-

Cells treated with the pyrazole compound and control cells

-

Cold PBS

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 400 µL of cold PBS.[15]

-

Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells and minimize clumping.[15][16]

-

Incubation: Incubate the cells on ice for at least 30 minutes. (Note: Cells can be stored in 70% ethanol at 4°C for several weeks).[15][16]

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) as they are more buoyant.[16] Discard the ethanol and wash the cell pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.[15][16]

-

PI Staining: Add 400 µL of PI staining solution directly to the cells in the RNase solution. Mix well.[15][16]

-

Incubation: Incubate at room temperature for 10-30 minutes, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and collect data in a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates, and record at least 10,000 events.[15][16] A sub-G1 peak may also be visible, representing apoptotic cells with fragmented DNA.[14]

Part 4: Molecular Target Investigation: Signaling Pathway Analysis

Application Note: Identifying the Molecular Mechanism of Action

Based on the results from the apoptosis and cell cycle assays, the final step is to investigate the underlying molecular pathways. Pyrazole derivatives are known to interact with a variety of intracellular targets, including kinases (e.g., EGFR, VEGFR-2, CDKs), tubulin, and proteins involved in the apoptotic cascade.[1][2][5] Western blotting is an indispensable technique for this purpose. It allows for the detection and semi-quantification of specific proteins in a cell lysate, enabling the analysis of changes in protein expression or post-translational modifications (like phosphorylation) in response to compound treatment.[18][19] For example, one could probe for changes in the levels of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3), anti-apoptotic proteins (e.g., Bcl-2), or key cell cycle regulators (e.g., Cyclin D1, CDK2).[1][3]

Hypothetical Signaling Pathway Perturbation

Caption: Hypothetical modulation of apoptosis and cell cycle pathways.

Detailed Protocol 4: Western Blotting for Protein Expression

Materials:

-

Treated and control cell samples

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer.[18] Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[18]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add loading buffer and heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.

References

- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.

- Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.

- MTT assay protocol. Abcam.

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

- Cell Cycle Analysis by Propidium Iodide Staining. UCL.

- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.

- DNA Staining with PI: Complex Hypotonic Solution. The University of Iowa.

- Annexin V Stain Protocol. Brody School of Medicine, ECU.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.

- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- MTT Proliferation Assay Protocol. ResearchGate.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Western Blotting Protocol. Cell Signaling Technology.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.

- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. PubMed.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. researchhub.com [researchhub.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

application of pyrazolyl enones in medicinal chemistry

Executive Summary

Pyrazolyl enones (often classified as pyrazolyl chalcones) represent a privileged scaffold in modern medicinal chemistry, bridging the structural rigidity of the pyrazole pharmacophore with the reactive versatility of the

This guide provides a comprehensive workflow for the synthesis, optimization, and biological validation of pyrazolyl enones, specifically targeting oncology (EGFR/Tubulin) and inflammation (COX-2) pathways.

Chemical Synthesis & Optimization

The construction of the pyrazolyl enone scaffold relies on the Claisen-Schmidt condensation. While traditional methods are effective, microwave-assisted synthesis is recommended for high-throughput library generation due to superior atom economy and reaction rates.

Mechanism of Formation

The reaction proceeds via a base-catalyzed aldol condensation between a pyrazole-bearing aldehyde/ketone and an aryl ketone/aldehyde. The initial

Visualization: Synthesis Workflow

Figure 1: Comparative workflow for Conventional vs. Microwave-Assisted Synthesis of Pyrazolyl Enones.

Standard Operating Protocol (SOP)

Reagents:

-

4-Formyl-1-phenyl-1H-pyrazole (or substituted analog) [1.0 eq]

-

Substituted Acetophenone [1.0 eq]

-

Ethanol (99%)

-

Sodium Hydroxide (NaOH) 40% aq. solution

Protocol (Microwave-Assisted - Recommended):

-

Preparation: In a microwave-safe reaction vessel (10 mL), dissolve the pyrazole aldehyde (1 mmol) and acetophenone (1 mmol) in minimal Ethanol (2–3 mL).

-

Catalysis: Add 0.5 mL of 40% NaOH dropwise. The solution may turn yellow/orange, indicating enolate formation.

-

Irradiation: Irradiate at 160–300 W for 60–180 seconds . Note: Use short bursts (30s) to prevent solvent superheating.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The product typically appears as a distinct spot under UV (254 nm) with a lower

than the aldehyde. -

Workup: Pour the hot reaction mixture into crushed ice-water (50 mL) containing dilute HCl (to neutralize excess base).

-

Isolation: Filter the resulting precipitate. Wash with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize from hot Ethanol or DMF/Ethanol mixture.

-

Validation:

H NMR should show two doublets for the vinylic protons with a coupling constant

Application I: Oncology (EGFR & Tubulin Targeting)

Pyrazolyl enones act as "soft" electrophiles. In the context of cancer, they are designed to target the ATP-binding pocket of kinases (like EGFR) or the colchicine-binding site of tubulin.

Mechanism of Action: The Michael Acceptor

The

-

EGFR Inhibition: The enone

-carbon undergoes a Michael addition reaction with the thiol group of Cysteine-797 in the EGFR active site. This forms an irreversible covalent bond, permanently disabling the kinase. -

Tubulin Inhibition: Bulky pyrazolyl enones (e.g., PTA-1 analogs) sterically hinder tubulin polymerization, arresting cells in the G2/M phase and triggering apoptosis.

Visualization: Dual-Targeting Pathway

Figure 2: Dual mechanism of action targeting EGFR kinase activity and Tubulin polymerization.

Biological Assay: Modified MTT Cytotoxicity Protocol

Because pyrazolyl enones are highly lipophilic, standard MTT protocols require DMSO adaptation.

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve pyrazolyl enones in DMSO (Stock 10 mM). Dilute serially in media (Final DMSO

). Treat cells for 48h. -

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. -

Solubilization: Carefully remove media. Add 150

L pure DMSO to dissolve purple formazan crystals. Note: Do not use SDS/HCl buffers; solubility is better in pure DMSO for these scaffolds. -

Read: Measure absorbance at 570 nm. Calculate IC

.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Application II: Anti-Inflammatory (COX-2 Selectivity)[2][3][4]

The pyrazole ring is a bioisostere of the core found in Celecoxib . By attaching an enone side chain, the molecule gains the ability to extend into the hydrophobic channel of COX-2, improving selectivity over COX-1.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the electronic effects of substituents on the phenyl ring (attached to the enone) regarding COX-2 inhibitory potency.

| Substituent (R) | Electronic Effect | COX-2 Potency (IC | Mechanism Note |

| -H | Neutral | Moderate | Baseline hydrophobic fit. |

| -OCH | Electron Donating | High | H-bond acceptor capability improves binding affinity. |

| -NO | Electron Withdrawing | Low/Moderate | Strong EWG reduces electron density on enone, making it too reactive (toxicity) or altering binding geometry. |

| -Cl / -F | Weak EWG | Very High | Halogens fill hydrophobic pockets; Fluorine often improves metabolic stability. |

| -OH | Hydrophilic | Low | Reduces membrane permeability; unfavorable in the hydrophobic COX-2 channel. |

Protocol: Carrageenan-Induced Paw Edema (In Vivo Screening)

This assay confirms if the in vitro COX-2 inhibition translates to systemic anti-inflammatory effects.

-

Animals: Wistar rats (150–200g), fasted for 12h.

-

Dosing: Administer test compound (e.g., 50 mg/kg, p.o.) suspended in 0.5% CMC. Use Celecoxib (10 mg/kg) as positive control.

-

Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

-

Calculation:

- : Mean increase in paw volume of control.

- : Mean increase in paw volume of treated group.

References

-

Microwave-Assisted Synthesis

-

Claisen-Schmidt Protocol

-

Anticancer Mechanisms (EGFR/Tubulin)

-

Anti-Inflammatory & SAR

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one as a Potential Therapeutic

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one , hereafter referred to as CMPD-X . Based on its chemical structure, featuring a pyrazole scaffold and an α,β-unsaturated ketone (enone), CMPD-X is hypothesized to function as a covalent inhibitor. We propose its investigation as a potential therapeutic targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1][2][3] The enone moiety is designed to act as a Michael acceptor, forming an irreversible covalent bond with the Cys481 residue within the ATP-binding site of BTK, a mechanism shared by several approved BTK inhibitors.[1] This guide outlines the rationale, synthesis, and a multi-tiered validation workflow, from initial biochemical assays to in vivo efficacy models.

Introduction and Rationale

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling, which governs B-cell proliferation, survival, and differentiation.[4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, rendering cancer cells dependent on BTK activity for survival.[1][5] Targeting BTK with small molecule inhibitors has proven to be a highly effective therapeutic strategy.[4][6]

First-generation covalent inhibitors have revolutionized treatment but can be limited by off-target effects or acquired resistance, often through mutations at the Cys481 binding site.[1][6] The development of novel covalent inhibitors like CMPD-X, which may possess a unique selectivity and potency profile, is therefore of significant clinical interest. The pyrazole core is a common motif in kinase inhibitors, and its specific substitution pattern in CMPD-X offers opportunities for optimizing selectivity and physicochemical properties.

Proposed Mechanism of Action

CMPD-X is designed as an irreversible inhibitor that targets the nucleophilic cysteine residue (Cys481) in the BTK active site. Upon binding, the enone functional group of CMPD-X is positioned to undergo a Michael addition reaction with the thiol group of Cys481, forming a stable covalent bond. This permanently blocks the ATP-binding pocket, thereby abrogating kinase activity and disrupting downstream pro-survival signaling.

// Pathway connections BCR -> LYN_SYK [label="Antigen\nBinding"]; LYN_SYK -> BTK_inactive [label="Phosphorylation"]; BTK_inactive -> BTK_active [label="Y551\nPhosphorylation"]; BTK_active -> PLCG2; BTK_active -> PI3K; PLCG2 -> p_PLCG2; PI3K -> AKT; p_PLCG2 -> {NFkB, NFAT} [label="Ca2+ Flux\nDAG signaling"]; AKT -> NFkB; {NFkB, NFAT} -> Gene_Expression;

// Inhibition pathway CMPD_X -> BTK_active [label="Covalent Binding\nto Cys481", style=dashed, color="#EA4335", arrowhead=tee]; BTK_active -> BTK_inhibited [style=invis]; CMPD_X -> BTK_inhibited [style=invis]; }``` Caption: Proposed mechanism of BTK inhibition by CMPD-X.

Synthesis and Characterization of CMPD-X

The synthesis of CMPD-X can be achieved via a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones. T[7][8][9]he protocol below outlines a plausible route.

Protocol 2.1: Synthesis of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one (CMPD-X)

Materials:

-

1-Methyl-1H-pyrazole-5-carbaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: Add an excess of acetone (10.0 eq) to the solution. While stirring at room temperature, slowly add an aqueous solution of 10% NaOH (2.0 eq).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, neutralize the reaction mixture with 1M HCl. Reduce the volume of ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the resulting crude product by silica gel column chromatography, using a hexanes/ethyl acetate gradient to yield CMPD-X as a solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

dot

Caption: Synthesis workflow for CMPD-X.

In Vitro Evaluation

A tiered approach is recommended, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to determine activity in a biological context and confirm the mechanism of action.

Protocol 3.1: Biochemical BTK Inhibition Assay (IC₅₀ Determination)

This protocol uses a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the amount of ADP produced by the kinase reaction, which is inversely proportional to inhibitor activity.

[10]Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) *[10] Substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

CMPD-X stock solution in DMSO

-

384-well plates

Procedure:

-

Compound Plating: Prepare a serial dilution of CMPD-X in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense into a 384-well plate. Include DMSO-only controls (0% inhibition) and a known BTK inhibitor like Ibrutinib as a positive control.

-